methyl 2-[(3-{[(2-chlorophenoxy)acetyl]amino}benzoyl)amino]benzoate
Overview
Description
Methyl 2-[(3-{[(2-chlorophenoxy)acetyl]amino}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MCLA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
MCLA inhibits the proteasome by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins, which can result in cell death. MCLA has been found to be a selective inhibitor of the proteasome and does not affect other cellular processes.
Biochemical and Physiological Effects
MCLA has been shown to have potent antitumor activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. MCLA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MCLA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of MCLA is its specificity for the proteasome. This makes it a valuable tool for studying proteasome function and identifying new compounds that can inhibit the proteasome. However, MCLA has some limitations in lab experiments. It has poor water solubility, which can make it difficult to use in certain assays. Additionally, MCLA is a fluorescent probe, which can interfere with some assays that require fluorescence detection.
Future Directions
There are several potential future directions for research on MCLA. One area of interest is the development of new compounds that can inhibit the proteasome with greater potency and selectivity. Another area of interest is the use of MCLA as a tool for studying proteasome function in vivo. Additionally, there is potential for the use of MCLA in the development of new imaging techniques for detecting proteasome activity in living cells.
Scientific Research Applications
MCLA has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and imaging. MCLA has been found to be a potent inhibitor of the proteasome, which is a complex of enzymes that degrade proteins. Proteasome inhibition has been shown to have therapeutic potential in cancer treatment. MCLA has also been used as a tool in drug discovery to identify new compounds that can inhibit the proteasome. Additionally, MCLA has been used as a fluorescent probe for imaging proteasome activity in living cells.
properties
IUPAC Name |
methyl 2-[[3-[[2-(2-chlorophenoxy)acetyl]amino]benzoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-30-23(29)17-9-2-4-11-19(17)26-22(28)15-7-6-8-16(13-15)25-21(27)14-31-20-12-5-3-10-18(20)24/h2-13H,14H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCQOTKECXJWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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